Skin Permeation: SM-10902 Prodrug Delivers 70-Fold Higher Stratum Corneum Diffusion vs. Active Form SM-10906
Pimilprost (SM-10902) is engineered as a methyl ester prodrug to overcome the inherently poor skin permeability of its bioactive free acid SM-10906. In a direct head-to-head comparison using a flow-through diffusion cell with rat skin, the diffusion constant of SM-10902 in the stratum corneum was 70 times higher than that of SM-10906. In the viable epidermis/dermis (lower layer), the diffusion constant of SM-10902 was 6 times higher. The partition coefficient from ointment to stratum corneum was equal, while the partition coefficient to the lower layer was twice as high for SM-10902 [1]. Absorbed SM-10902 was entirely metabolized to SM-10906 within the skin, and the appearance of bioactive SM-10906 at the receptor was faster when applied as the SM-10902 prodrug than when SM-10906 was applied directly [1]. This prodrug advantage is absent in non-esterified prostacyclin analogs such as iloprost, treprostinil, or beraprost, which lack the methyl ester moiety that enhances stratum corneum partitioning.
| Evidence Dimension | Skin permeation: diffusion constant in stratum corneum |
|---|---|
| Target Compound Data | SM-10902 diffusion constant in stratum corneum: 70× that of SM-10906; diffusion constant in lower skin layer: 6× that of SM-10906 |
| Comparator Or Baseline | SM-10906 (active free acid of Pimilprost): baseline diffusion constants in both skin layers |
| Quantified Difference | 70-fold (stratum corneum); 6-fold (lower layer); partition coefficient to lower layer 2-fold higher |
| Conditions | In vitro flow-through diffusion cell; intact and stripped rat skin; two-layer skin diffusion model with metabolic pathway analysis |
Why This Matters
This 70-fold diffusion advantage directly enables topical therapeutic delivery of an IP agonist—a route not feasible with the free acid SM-10906 or with non-prodrug PGI2 analogs—making Pimilprost the only quantitatively validated topical prodrug candidate for skin ulcer applications.
- [1] Sato K, Sugibayashi K, Morimoto Y. Analysis of in vitro rat skin permeation and metabolism of SM-10902, prodrug of synthetic prostacyclin analogue. Int J Pharm. 1996;135(1-2):127-136. doi:10.1016/0378-5173(95)04446-9. View Source
